![molecular formula C21H14ClN3O3 B2822257 N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide CAS No. 865249-69-0](/img/structure/B2822257.png)
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide
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Overview
Description
Scientific Research Applications
Antioxidant Activity
The compound's structure is closely related to 1,3,4-oxadiazoles, which have been synthesized and evaluated for their antioxidant properties. For example, Shakir et al. (2014) synthesized 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols and found that some compounds exhibited significant free-radical scavenging ability in antioxidant assays (Shakir, Ariffin, & Abdulla, 2014).
Antimicrobial Activity
Compounds with a 1,3,4-oxadiazole structure have shown potential in antimicrobial applications. Kapadiya et al. (2020) synthesized derivatives including 4-((5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-N-(benzylidene)benzenamine, which demonstrated effective antimicrobial activity against certain bacteria and fungi (Kapadiya, Dubal, Bhola, & Dholaria, 2020).
Potential in Cancer Research
1,3,4-Oxadiazole derivatives have been investigated for their potential as anticancer agents. For instance, Ravinaik et al. (2021) designed and synthesized N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides and evaluated their efficacy against various cancer cell lines (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Environmental and Chemical Applications
Studies have also focused on the environmental occurrence and chemical properties of related compounds. For instance, Zhang et al. (2011) studied the environmental presence of benzophenones and benzotriazoles, which are related to the oxadiazole structure, highlighting the environmental impact of such compounds (Zhang, Ren, Li, Kunisue, Gao, & Kannan, 2011).
Future Directions
The future directions for research on “N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide” could involve further studies on its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. More research is needed to fully understand this compound and its potential applications .
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors , suggesting that this compound may also have multiple targets.
Mode of Action
The activities of similar compounds can be explained in terms of the distribution of the electronic density across the nitro-substituted heteroaromatic ring attached to the amide group . This suggests that N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide may interact with its targets in a similar manner.
Biochemical Pathways
Similar compounds have been found to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities , suggesting that this compound may also affect multiple biochemical pathways.
Result of Action
Similar compounds have shown inhibitory activity against various diseases , suggesting that this compound may also have therapeutic effects.
properties
IUPAC Name |
N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14ClN3O3/c22-17-12-6-4-10-15(17)20-24-25-21(28-20)23-19(26)16-11-5-7-13-18(16)27-14-8-2-1-3-9-14/h1-13H,(H,23,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKSIIXZJOSUQGI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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